![molecular formula C14H13N3O B1525815 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1246348-84-4](/img/structure/B1525815.png)
4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine”, it’s worth noting that pyridine N-oxides, which are similar compounds, undergo hydrogenation over palladium to afford pyridine . They also participate in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines .Scientific Research Applications
Synthesis of Biologically Active Molecules
Pyrazolo[4,3-c]pyridines, due to their structural similarity to adenine and guanine, are of significant interest in medicinal chemistry. They serve as key scaffolds in the synthesis of molecules with potential biological activities. The diverse substitution patterns at various positions on the pyrazolopyridine core allow for the creation of a multitude of compounds with varied biological properties .
Anticancer Agents
Compounds derived from pyrazolo[4,3-c]pyridine have been investigated for their anticancer properties. Specifically, derivatives have been synthesized and evaluated for their ability to inhibit EGFR kinase, which plays a crucial role in the proliferation of cancer cells. These compounds have shown promising antiproliferative activities against various human cancer cell lines, including breast, lung, colon, and cervical cancers .
Antidiabetic Applications
The pyrazolo[4,3-c]pyridine derivatives have been studied for their potential to reduce blood glucose levels. This application is particularly relevant for the prevention and treatment of disorders associated with elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
properties
IUPAC Name |
3-methyl-4-phenylmethoxy-2H-pyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-13-12(17-16-10)7-8-15-14(13)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGDSVAWRQKZQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CN=C2OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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